molecular formula C22H22N2O2S B2536349 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide CAS No. 898458-98-5

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide

Cat. No. B2536349
CAS RN: 898458-98-5
M. Wt: 378.49
InChI Key: XROIIHLDOSYGNX-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide, also known as LY294002, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), which is a key enzyme involved in cell signaling pathways.

Scientific Research Applications

Thiophene Analogues in Carcinogenicity Studies

Thiophene analogues of known carcinogens have been synthesized and evaluated for their potential carcinogenicity. The study by Ashby et al. (1978) synthesized thiophene analogues of benzidine and 4-aminobiphenyl, exploring their carcinogenic potential through in vitro assays. The findings suggest that these compounds exhibit profiles consistent with known chemistry, indicating potential carcinogenicity but casting doubt on their ability to elicit tumors in vivo. This research underscores the importance of exploring structural analogues to better understand carcinogenic risks and mechanisms (Ashby et al., 1978).

Pharmacokinetics and Safety of N,N-Diethyl-3-Methylbenzamide (DEET)

Another related study focuses on the pharmacokinetics, formulation, and safety of N,N-diethyl-3-methylbenzamide (DEET), providing an overview of this all-purpose topical insect repellent. Although not directly linked to the compound , the research by Qiu et al. (1998) into DEET's effectiveness against various insects, its rapid and extensive skin penetration, metabolism, elimination, and safety profile if applied as recommended, offers valuable insights into the broader context of chemical compound safety and application in scientific research (Qiu et al., 1998).

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

Research by Ostrowski (2022) highlights the importance of furan and thiophene in medicinal chemistry, particularly in the context of purine and pyrimidine nucleobases and nucleosides. This review illustrates the role of heteroaryl substituents in enhancing the activities of these compounds, suggesting potential applications in antiviral, antitumor, antimycobacterial, and antiparkinsonian therapies. The inclusion of thiophene as a substituent underscores the relevance of such structures in developing more effective and selective therapeutic agents (Ostrowski, 2022).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-26-18-10-8-17(9-11-18)22(25)23-15-20(21-7-4-14-27-21)24-13-12-16-5-2-3-6-19(16)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROIIHLDOSYGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide

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